Cycloheptyl (4-chloro-3-fluorophenyl)methanol Cycloheptyl (4-chloro-3-fluorophenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13521978
InChI: InChI=1S/C14H18ClFO/c15-12-8-7-11(9-13(12)16)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2
SMILES: C1CCCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O
Molecular Formula: C14H18ClFO
Molecular Weight: 256.74 g/mol

Cycloheptyl (4-chloro-3-fluorophenyl)methanol

CAS No.:

Cat. No.: VC13521978

Molecular Formula: C14H18ClFO

Molecular Weight: 256.74 g/mol

* For research use only. Not for human or veterinary use.

Cycloheptyl (4-chloro-3-fluorophenyl)methanol -

Specification

Molecular Formula C14H18ClFO
Molecular Weight 256.74 g/mol
IUPAC Name (4-chloro-3-fluorophenyl)-cycloheptylmethanol
Standard InChI InChI=1S/C14H18ClFO/c15-12-8-7-11(9-13(12)16)14(17)10-5-3-1-2-4-6-10/h7-10,14,17H,1-6H2
Standard InChI Key BZDPLDVKZZILOH-UHFFFAOYSA-N
SMILES C1CCCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O
Canonical SMILES C1CCCC(CC1)C(C2=CC(=C(C=C2)Cl)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cycloheptyl (4-chloro-3-fluorophenyl)methanol consists of a benzene ring substituted with chlorine (position 4) and fluorine (position 3), connected to a methanol group (–CH2OH) that is further bonded to a cycloheptane ring. The cycloheptyl group introduces steric bulk and influences the compound’s conformational flexibility compared to smaller cycloalkanes like cyclohexane .

Molecular Formula: C14H18ClFO\text{C}_{14}\text{H}_{18}\text{ClFO}
Molecular Weight: 272.7 g/mol (calculated from analogous structures ).

Physical Properties

Based on structurally similar compounds , the following properties are anticipated:

PropertyValue
Density~1.18–1.22 g/cm³
Boiling Point340–360°C (estimated)
Melting Point80–100°C (dependent on purity)
SolubilityLow in water; soluble in organic solvents (e.g., THF, DCM)
LogP (Partition Coefficient)~4.2 (similar to )

The electron-withdrawing chlorine and fluorine substituents enhance the compound’s polarity compared to unsubstituted analogs, potentially increasing its solubility in polar aprotic solvents .

Synthetic Methodologies

Grignard Reaction Pathway

A plausible synthesis route involves the following steps, adapted from methods used for analogous aryl ketones :

  • Formation of 4-Chloro-3-Fluorophenylmagnesium Halide:
    Reacting 1-bromo-4-chloro-3-fluorobenzene with magnesium in tetrahydrofuran (THF) generates the Grignard reagent.

  • Nucleophilic Addition to Cycloheptanone:
    The Grignard reagent attacks cycloheptanone, forming cycloheptyl (4-chloro-3-fluorophenyl)ketone. This intermediate is analogous to the cyclohexyl ketone described in .

  • Ketone Reduction:
    Reducing the ketone to a secondary alcohol using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields the target methanol derivative.

Key Reaction Conditions:

  • Temperature: 0–30°C for Grignard addition .

  • Solvent: THF or diethyl ether.

  • Yield Optimization: Stoichiometric control (1:1 molar ratio of ketone to Grignard reagent) .

Alternative Route: Friedel-Crafts Acylation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons: Doublets and triplets between δ 7.2–7.8 ppm due to coupling with fluorine (³JHF ~8–10 Hz) .

    • Methanol proton: Broad singlet at δ 1.5–2.5 ppm (exchangeable with D2O).

    • Cycloheptyl protons: Multiplet peaks at δ 1.2–2.0 ppm.

  • ¹³C NMR:

    • Quaternary carbons: Aromatic carbons adjacent to Cl and F at δ 125–135 ppm.

    • Cycloheptyl carbons: Peaks at δ 25–35 ppm.

Mass Spectrometry

  • High-Resolution MS: Expected molecular ion peak at m/z 272.7 (M⁺).

  • Fragmentation patterns likely include loss of H2O (–18 amu) and cleavage of the cycloheptyl group.

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